Dithiodipropionic acid

Catalog No.
S1524172
CAS No.
1119-62-6
M.F
C6H10O4S2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiodipropionic acid

CAS Number

1119-62-6

Product Name

Dithiodipropionic acid

IUPAC Name

3-(2-carboxyethyldisulfanyl)propanoic acid

Molecular Formula

C6H10O4S2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

YCLSOMLVSHPPFV-UHFFFAOYSA-N

SMILES

Array

solubility

0.64 M

Synonyms

3,3’-Dithiobis-propanoic Acid; β,β’-Dithiodipropionic Acid; 2-Carboxyethyl Disulfide; DTDPA; NSC 18841; NSC 677544

Canonical SMILES

C(CSSCCC(=O)O)C(=O)O

The exact mass of the compound 3,3'-Dithiodipropionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.64 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dithiodipropionic acid (CAS: 1119-62-6) is a symmetrical, disulfide-containing dicarboxylic acid widely procured as a dynamic crosslinking agent, a precursor for redox-responsive polymers, and a stable substrate for self-assembled monolayers (SAMs) on noble metals. Structurally comprising an 8-atom chain with a central, stimuli-cleavable disulfide bridge and terminal carboxyl groups, DTDPA offers dual functionality for bioconjugation and polymer synthesis. In industrial and laboratory procurement, it serves as the critical building block for synthesizing cleavable N-hydroxysuccinimide (NHS) esters (such as DSP), formulating self-healing elastomers, and engineering targeted drug delivery systems. Its solid-state stability and specific redox potential make it a highly effective choice over volatile free thiols and non-cleavable aliphatic diacids in applications requiring controlled degradation, dynamic covalent chemistry, or precise surface functionalization.

Substituting DTDPA with generic aliphatic diacids (e.g., adipic acid) or free thiols (e.g., 3-mercaptopropionic acid) fundamentally compromises process control and product performance. Replacing DTDPA with non-cleavable diacids in polymer networks eliminates redox-responsiveness, permanently locking the matrix and preventing on-demand degradation, self-healing, or intracellular payload release. Conversely, attempting to substitute DTDPA with its monomeric free thiol equivalent, 3-mercaptopropionic acid (3-MPA), introduces severe handling and stability issues; 3-MPA is a foul-smelling liquid highly susceptible to auto-oxidation, which leads to unpredictable crosslinking and batch-to-batch variability in surface chemistry. Furthermore, altering the disulfide chain length by substituting DTDPA with shorter (dithiodiglycolic acid) or longer (4,4'-dithiodibutyric acid) analogs drastically alters the hydrophobicity and self-immolative cleavage kinetics, directly impacting drug loading capacity and release rates in pharmaceutical formulations [1].

Hydrophobic Payload Capacity: DTDPA vs. Dithiodiglycolic Acid (DTGA)

In the synthesis of redox-responsive chitosan networks, the chain length of the disulfide crosslinker strictly dictates the hydrophobicity of the resulting matrix, which in turn governs the loading efficiency of hydrophobic active ingredients. A direct comparison between DTDPA (an 8-atom chain) and the shorter analog dithiodiglycolic acid (DTGA, a 6-atom chain) demonstrated that DTDPA-crosslinked derivatives achieved significantly higher biocide (benzalkonium chloride) loading. The increased aliphatic chain length of DTDPA enhances compatibility with hydrophobic domains, preventing the premature swelling and payload rejection observed with the more hydrophilic DTGA networks [1].

Evidence DimensionHydrophobic active ingredient loading capacity
Target Compound DataDTDPA (8-atom chain) yields high payload entrapment due to its specific aliphatic hydrophobicity.
Comparator Or BaselineDTGA (6-atom chain) yields significantly lower loading due to excessive hydrophilicity and water swelling.
Quantified DifferenceDTDPA provides superior hydrophobic domain interaction compared to the 6-atom analog, maximizing payload retention.
ConditionsEDC/NHS coupled chitosan networks loaded with hydrophobic biocides.

Buyers formulating redox-responsive hydrogels or delivery vehicles must select DTDPA over shorter disulfide diacids to maximize the loading efficiency of hydrophobic drugs or antimicrobials.

Dynamic Vulcanization and Reprocessability: DTDPA vs. Peroxide Crosslinking

DTDPA is increasingly procured as a dynamic covalent crosslinker to replace permanent peroxide-based vulcanization in specialized elastomers. In ethylene-vinyl acetate-glycidyl methacrylate (EVM-GMA) terpolymer composites, DTDPA reacts to form beta-hydroxy ester and disulfide crosslinks. Compared to standard peroxide curing, DTDPA achieved a shorter positive vulcanization time (t90 = 9.12 min) while delivering a higher initial tensile strength of 21.9 MPa. Crucially, the dynamic nature of the DTDPA disulfide bonds enabled the elastomer to be reprocessed, retaining a tensile strength of 15.3 MPa and 365% elongation at break after two recycling cycles—a feature entirely impossible with irreversibly crosslinked peroxide baselines[1].

Evidence DimensionVulcanization time and post-recycling tensile strength
Target Compound DataDTDPA-cured EVM-GMA: t90 = 9.12 min; 15.3 MPa tensile strength after 2 reprocessing cycles.
Comparator Or BaselinePeroxide-cured EVM-GMA: Longer vulcanization time; 0 MPa post-recycling (cannot be reprocessed).
Quantified DifferenceDTDPA enables 100% reprocessability with robust mechanical retention, alongside faster initial curing.
ConditionsEVM-GMA/carbon black (100/40) composites.

Industrial procurement of DTDPA allows manufacturers to transition from single-use thermoset rubbers to recyclable, self-healing elastomers without sacrificing production speed or initial mechanical strength.

Self-Immolative Release Kinetics: DTDPA vs. 4,4'-Dithiodibutyric Acid (DDBA)

In the design of redox-sensitive polymer-drug conjugates, the choice of the disulfide linker dictates the rate of drug release upon intracellular reduction. When comparing DTDPA to the longer 4,4'-dithiodibutyric acid (DDBA) in curcumin-loaded PEG-polylysine micelles, researchers found that DTDPA produces a slower, more sustained release profile. This occurs because the cleavage of DTDPA requires the formation of a 6-membered ring, which has higher ring strain than the 5-membered ring formed by DDBA cleavage. Consequently, DDBA triggers rapid dose-dumping, whereas DTDPA provides a controlled, prolonged release, which is often preferred to manage toxicity and maintain therapeutic windows [1].

Evidence DimensionIntracellular drug release kinetics via self-immolation
Target Compound DataDTDPA linker: Slower, sustained release due to 6-membered ring formation.
Comparator Or BaselineDDBA linker: Rapid, accelerated release due to low-strain 5-membered ring formation.
Quantified DifferenceDTDPA significantly extends the release duration compared to the rapid cleavage of DDBA.
ConditionsRedox-responsive PEG-b-PLL micellar conjugates in reducing environments (e.g., high GSH).

Formulators must specify DTDPA rather than longer disulfide linkers when engineering nanomedicines that require sustained, controlled intracellular release rather than immediate dose-dumping.

Precursor Stability and Handling: DTDPA vs. 3-Mercaptopropionic Acid (3-MPA)

For the functionalization of gold electrodes and nanoparticles, DTDPA is frequently selected over its monomeric free-thiol counterpart, 3-mercaptopropionic acid (3-MPA). While both molecules ultimately yield the same mercaptopropionate self-assembled monolayer (SAM) via S-S or S-H bond cleavage on gold, their procurement and handling profiles differ drastically. DTDPA is a stable, odorless crystalline solid (melting point 155-158 °C) that resists auto-oxidation during extended storage. In contrast, 3-MPA is a volatile, foul-smelling liquid that rapidly oxidizes in air, leading to inconsistent SAM densities and batch-to-batch reproducibility failures in sensor manufacturing [1].

Evidence DimensionShelf stability, physical state, and handling safety
Target Compound DataDTDPA: Stable solid, odorless, highly resistant to auto-oxidation.
Comparator Or Baseline3-MPA: Volatile liquid, strong stench, rapid auto-oxidation to mixed disulfides.
Quantified DifferenceDTDPA eliminates the oxidative degradation and EHS hazards associated with liquid free thiols while yielding identical surface functionalization.
ConditionsAmbient storage and subsequent SAM formation on polycrystalline gold.

Procuring DTDPA instead of 3-MPA drastically reduces environmental health and safety (EHS) burdens and ensures reproducible biosensor manufacturing by eliminating precursor degradation.

Manufacturing of Recyclable and Self-Healing Elastomers

Based on its ability to form dynamic beta-hydroxy ester and disulfide crosslinks, DTDPA is the ideal curing agent for advanced rubber and elastomer composites (e.g., EVM-GMA). It should be procured by materials scientists aiming to replace permanent peroxide vulcanization with a system that allows for thermal reprocessability and self-healing, without compromising initial tensile strength or increasing curing times [1].

Synthesis of Sustained-Release Redox-Responsive Nanomedicines

DTDPA is highly recommended as the linker of choice for polymer-drug conjugates and micellar delivery systems where a sustained release profile is required. Because its self-immolative cleavage forms a 6-membered ring, it releases payloads more slowly than longer analogs like DDBA. This makes DTDPA highly suitable for targeted cancer therapies where maintaining a steady intracellular drug concentration is prioritized over rapid dose-dumping [2].

Formulation of High-Capacity Hydrophobic Drug Delivery Networks

For the development of stimuli-responsive hydrogels (such as crosslinked chitosan), DTDPA provides the necessary aliphatic chain length to stabilize hydrophobic domains. It should be selected over shorter diacids (like DTGA) when the primary objective is to maximize the loading efficiency and retention of hydrophobic biocides, peptides, or small-molecule drugs within the polymer matrix prior to reductive cleavage [3].

Scalable Production of Biosensor Self-Assembled Monolayers (SAMs)

In the commercial manufacturing of gold-based biosensors and functionalized nanoparticles, DTDPA serves as a highly reliable precursor to 3-mercaptopropionic acid. Procurement teams should specify DTDPA to bypass the severe odor, volatility, and oxidative instability of free thiols, ensuring consistent, high-density monolayer formation and reliable batch-to-batch sensor performance [4].

Physical Description

Dry Powder, Other Solid
Powder with a stench; [Alfa Aesar MSDS]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

210.00205114 Da

Monoisotopic Mass

210.00205114 Da

Heavy Atom Count

12

UNII

42OP5B2NI6

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4775-93-3
1119-62-6

Wikipedia

3,3'-dithiodipropionic acid

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Propanoic acid, 3,3'-dithiobis-: ACTIVE

Dates

Last modified: 08-15-2023

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